2-(5-Chloro-2-methoxyphenyl)propanoic acid
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Overview
Description
2-(5-Chloro-2-methoxy-phenyl)-propionic acid is an organic compound with a molecular formula of C10H11ClO3. This compound is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with a propionic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-phenyl)-propionic acid typically involves the chlorination of 2-methoxy-phenyl-propionic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 2-(5-chloro-2-methoxy-phenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxy-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or hydroxyl derivatives.
Scientific Research Applications
2-(5-Chloro-2-methoxy-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 5-Chloro-2-methoxyphenylboronic acid
- (5-Chloro-2-methoxyphenyl)acetic acid
Uniqueness
2-(5-Chloro-2-methoxy-phenyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its propionic acid moiety differentiates it from similar compounds, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6(10(12)13)8-5-7(11)3-4-9(8)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
HCKLGURFMICNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)C(=O)O |
Origin of Product |
United States |
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